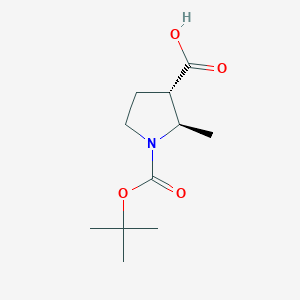
3-(Difluoromethyl)-3-methylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Difluoromethyl)-3-methylazetidine hydrochloride” likely belongs to a class of organic compounds known as azetidines . Azetidines are compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom . The difluoromethyl group (CF2H) is a common motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties .
Synthesis Analysis
While specific synthesis methods for “3-(Difluoromethyl)-3-methylazetidine hydrochloride” are not available, difluoromethylation is a common process in organic chemistry. It involves the introduction of a CF2H group into a molecule . This process has seen significant advances in recent years, with methods based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethyl)-3-methylazetidine hydrochloride” would depend on its specific molecular structure. In general, compounds with a CF2H group have unique properties due to the presence of the highly electronegative fluorine atoms .Scientific Research Applications
Synthesis of Fluorinated Amino Acids
One application involves the synthesis of fluorinated amino acids, which are of high interest in medicinal chemistry due to their potential in drug development. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated. This compound is considered a valuable building block in medicinal chemistry, indicating the relevance of fluorinated azetidines in the synthesis of biologically active compounds (Eva Van Hende et al., 2009).
High-Yield Synthesis of Difluoroazetidines
Another study focused on the high-yield synthesis of 3,3-difluoroazetidines, demonstrating the feasibility of synthesizing difluoroazetidines through a monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. This method points to the versatility of 3,3-difluoroazetidines as intermediates in organic synthesis (Willem Van Brabandt & N. Kimpe, 2006).
Trifluoromethylation of Arenes and Heteroarenes
Furthermore, research on the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents showcases the utility of fluorinated compounds in modifying the chemical properties of aromatic systems. This type of reaction enhances the potential of fluorinated azetidines in creating compounds with desired electronic and physical properties (E. Mejía & A. Togni, 2012).
Precursors for Difluoroazetidinones
Moreover, difluoro(trimethylsilyl)acetamides have been used as precursors for 3,3-difluoroazetidinones, highlighting the role of such compounds in generating azetidinones, which are valuable intermediates in pharmaceutical chemistry (M. Bordeau et al., 2006).
Radical Chemistry Applications
In the field of radical chemistry, iodine(III) reagents, which can be used for the functionalization of azetidines, indicate the importance of azetidines in the synthesis of complex molecules through radical processes (Xi Wang & A. Studer, 2017).
Safety And Hazards
Future Directions
The field of difluoromethylation, which would include compounds like “3-(Difluoromethyl)-3-methylazetidine hydrochloride”, is a vibrant area of research. Future directions could include the development of new synthetic methods, applications in drug discovery, and studies of the unique properties conferred by the CF2H group .
properties
IUPAC Name |
3-(difluoromethyl)-3-methylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVTVHXUDWSYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-3-methylazetidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)





![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)
![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)


